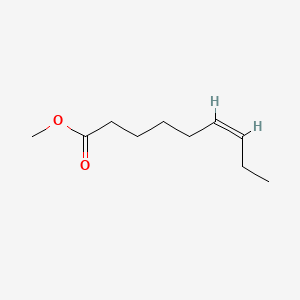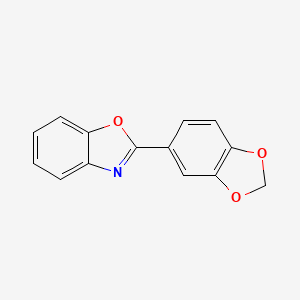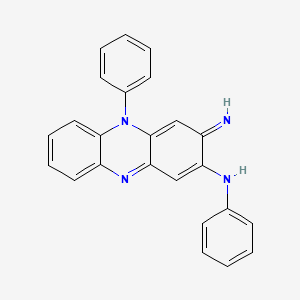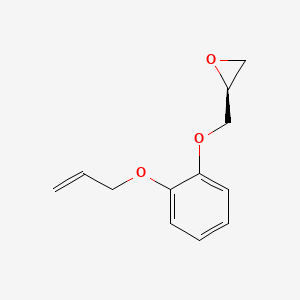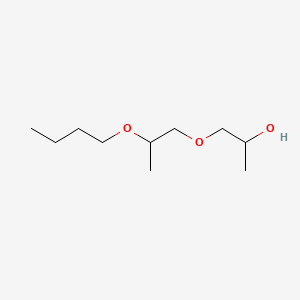
Fumasol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumasol is a chemical compound primarily used as a soil fumigant. It is known for its effectiveness in controlling soil-borne pests and pathogens, making it a valuable tool in agriculture. The active ingredient in this compound is metam sodium, which decomposes in the soil to produce methyl isothiocyanate, a potent biocide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metam sodium involves the reaction of carbon disulfide with methylamine, followed by oxidation. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous medium.
Catalysts: Often, no catalyst is required, but sometimes mild bases are used to facilitate the reaction.
Industrial Production Methods
Industrial production of metam sodium follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or crystallization.
Packaging: The final product is packaged in liquid form for ease of application.
Analyse Chemischer Reaktionen
Types of Reactions
Fumasol undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, metam sodium hydrolyzes to form methyl isothiocyanate.
Oxidation: Metam sodium can be oxidized to form various sulfur-containing compounds.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or alcohols can react with metam sodium under mild conditions.
Major Products
Methyl isothiocyanate: The primary product of hydrolysis.
Sulfur-containing compounds: Products of oxidation reactions.
Substituted derivatives: Products of substitution reactions.
Wissenschaftliche Forschungsanwendungen
Fumasol has a wide range of applications in scientific research, including:
Agriculture: Used as a soil fumigant to control pests and pathogens.
Biology: Studied for its effects on soil microbiota and plant health.
Medicine: Investigated for potential antimicrobial properties.
Industry: Used in the synthesis of other chemicals and as a biocide in various industrial processes.
Wirkmechanismus
The mechanism of action of Fumasol involves the release of methyl isothiocyanate upon hydrolysis. Methyl isothiocyanate is a potent biocide that disrupts cellular processes in pests and pathogens. It targets proteins and enzymes, leading to cell death. The pathways involved include:
Protein denaturation: Methyl isothiocyanate reacts with thiol groups in proteins, leading to their denaturation.
Enzyme inhibition: It inhibits key enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Fumasol is often compared with other soil fumigants such as:
Methyl bromide: A highly effective fumigant but with significant environmental and health concerns.
Chloropicrin: Another soil fumigant with a broader spectrum of activity but more toxic.
Telone (1,3-dichloropropene): Effective against nematodes but less effective against fungi and bacteria.
This compound is unique in its relatively lower toxicity and environmental impact compared to methyl bromide and chloropicrin, making it a preferred choice in many agricultural applications.
Conclusion
This compound, with its active ingredient metam sodium, is a versatile and effective soil fumigant. Its synthesis, chemical reactions, and applications make it a valuable compound in agriculture, biology, medicine, and industry. Its mechanism of action and comparison with similar compounds highlight its unique properties and advantages.
Eigenschaften
CAS-Nummer |
34490-93-2 |
|---|---|
Molekularformel |
C17H13NaO5 |
Molekulargewicht |
320.27 g/mol |
IUPAC-Name |
sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1 |
InChI-Schlüssel |
SVFRZMWUJFQZQP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Verwandte CAS-Nummern |
117-52-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



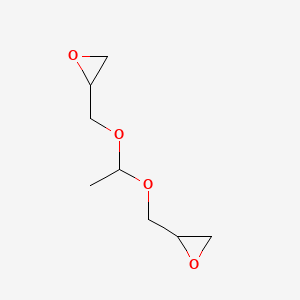
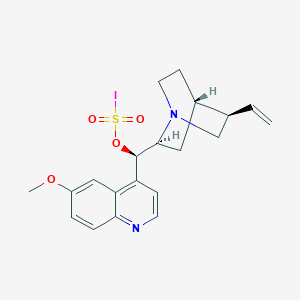
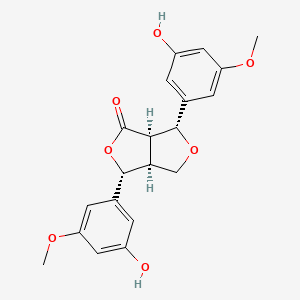
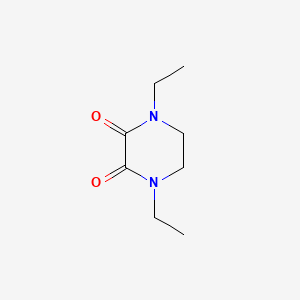

![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
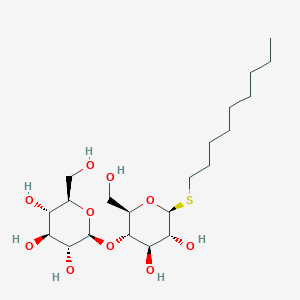
![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
